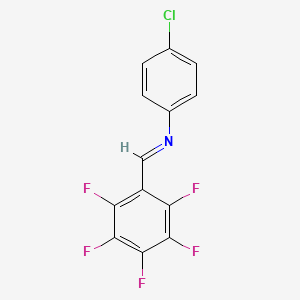
(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a 4-chlorophenyl group and a pentafluorophenyl group attached to the imine nitrogen and carbon, respectively. The (E) designation indicates the trans configuration of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine typically involves the condensation of 4-chloroaniline with pentafluorobenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction can be performed under reflux conditions in an organic solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions involving imine groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- (E)-N-(4-Chlorophenyl)-1-(trifluoromethyl)ethanimine
- (E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine
- (E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine
Uniqueness
(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine is unique due to the presence of both a 4-chlorophenyl group and a pentafluorophenyl group
特性
CAS番号 |
90283-13-9 |
|---|---|
分子式 |
C13H5ClF5N |
分子量 |
305.63 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C13H5ClF5N/c14-6-1-3-7(4-2-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-5H |
InChIキー |
PEZSUWRJVZVGEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


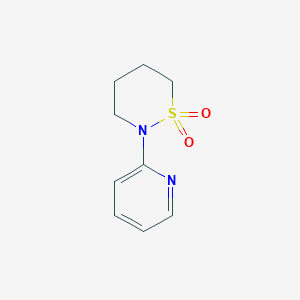
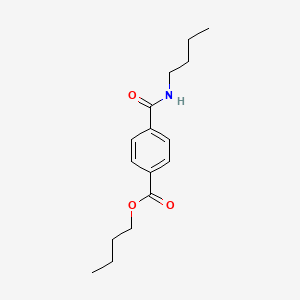
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
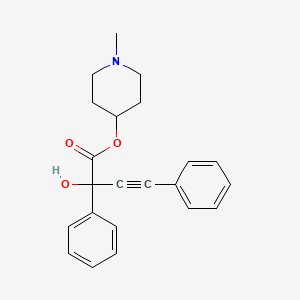
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

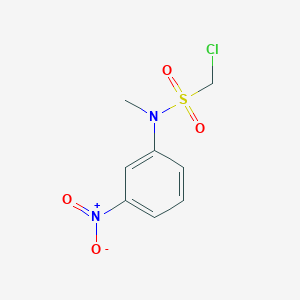
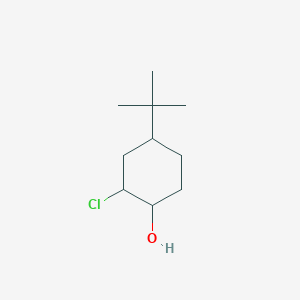
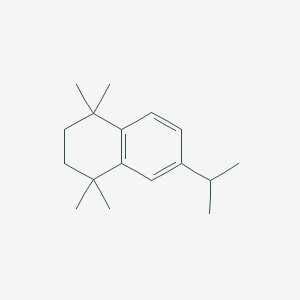
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
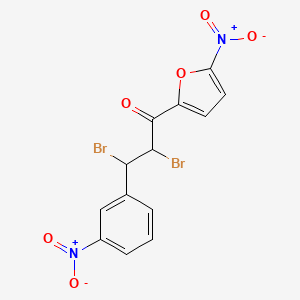
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)

